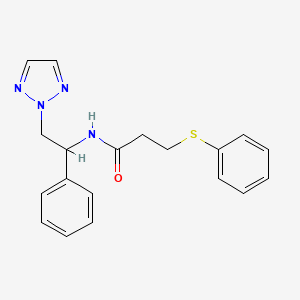
5-Benzyl-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-chloropyridine is a chemical compound with the empirical formula C12H10ClN . It has a molecular weight of 203.67 . The compound is a solid and is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for 5-Benzyl-2-chloropyridine were not found, a related compound, 2-benzyloxypyridine, has been synthesized through N-methylation . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .Molecular Structure Analysis
The SMILES string for 5-Benzyl-2-chloropyridine is ClC(C=C1)=NC=C1CC2=CC=CC=C2 . The InChI key is SFSNZWOWXYUDIO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Benzyl-2-chloropyridine were not found, a related compound, 2-chloropyridine, has been used in the synthesis of amides . This process involves the use of Grignard reagents to react with in situ generated isocyanate intermediates .Physical And Chemical Properties Analysis
5-Benzyl-2-chloropyridine is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures involving chloropyridines has provided insights into molecular interactions and stability. For instance, the research on 2-amino-5-chloropyridine–benzoic acid revealed insights into how chloropyridine molecules interact with carboxyl groups through hydrogen bonds, forming stable structures (Hemamalini & Fun, 2010).
Synthesis and Catalytic Activity
5-Benzyl-2-chloropyridine derivatives have been synthesized and characterized for their potential in catalytic activities. For example, research on benzimidazolium salts and their catalytic efficiency in carbon–carbon bond-forming reactions highlights the relevance of chloropyridine derivatives in organic synthesis (Akkoç et al., 2016).
Hirshfeld Surface and HOMO-LUMO Gap Analysis
Studies on co-crystals of chloropyridines have provided valuable information on intermolecular interactions and electron mobility within molecular structures. This is crucial in understanding the electronic properties of materials for various applications (Rosli et al., 2022).
Genotoxic Impurity Synthesis
Research on genotoxic impurities involving chloropyridine derivatives, such as in the synthesis of 5-cyano-2-((4-fluorophenyl)(hydroxy)benzyl 4-methyl benzene sulfonate, is essential in pharmaceutical development for ensuring drug safety (Katta et al., 2017).
Dipole Moment Analysis
The analysis of the dipole moment of chloropyridine derivatives, like 2-chloropyridine-5-sulphonyl chloride, helps in understanding the electronic distribution and molecular orientation, which is significant in the study of molecular properties (Lumbroso et al., 1983).
Formation of Novel Heterocyclic Compounds
The reaction of chloropyridine derivatives in forming new heterocyclic compounds has implications in the development of new materials and pharmaceuticals. For example, the synthesis of 5,7-dihydro-5-oxopyrido pyrimido benzimidazoles from 2-chloropyridine derivatives demonstrates the versatility of these compounds in organic synthesis (Caroti et al., 1986).
Antimicrobial Evaluation
Chloropyridine derivatives have been synthesized and evaluated for their antimicrobial properties, contributing to the development of new antibacterial and antifungal agents (Elgemeie et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for 5-Benzyl-2-chloropyridine were not found, a related compound, 2-benzyloxypyridine, has been used in the synthesis of benzyl ethers and esters . This suggests potential future directions in the development of new synthetic methods and applications for 5-Benzyl-2-chloropyridine and related compounds.
Mechanism of Action
Target of Action
It is known that chloropyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . The specific targets would depend on the final compound that 5-Benzyl-2-chloropyridine is used to synthesize.
Mode of Action
The mode of action of 5-Benzyl-2-chloropyridine involves its reactivity at the benzylic position . This reactivity is due to the resonance stabilization that can occur when a hydrogen atom is removed from the benzylic position . This reaction can involve either a free radical mechanism or a nucleophilic substitution .
Biochemical Pathways
The specific biochemical pathways affected by 5-Benzyl-2-chloropyridine would depend on the final compound it is used to synthesize. It is known that chloropyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of 5-Benzyl-2-chloropyridine’s action would depend on the final compound it is used to synthesize. It is known that the compound can participate in reactions that form new carbon–carbon bonds , which could lead to the formation of complex structures with various biological activities.
Action Environment
The action, efficacy, and stability of 5-Benzyl-2-chloropyridine can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other reagents, the temperature, and the pH of the environment . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.
properties
IUPAC Name |
5-benzyl-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSNZWOWXYUDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


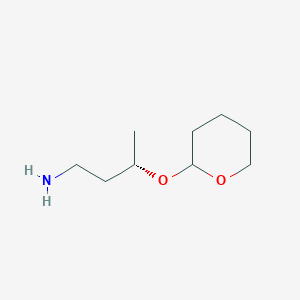
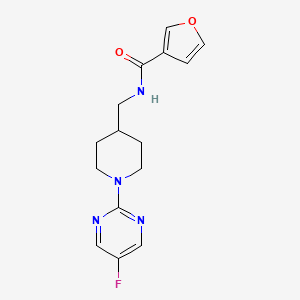
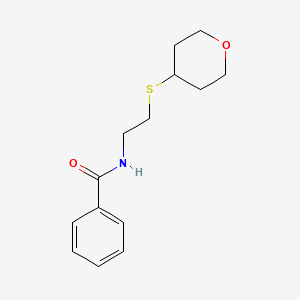
![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)
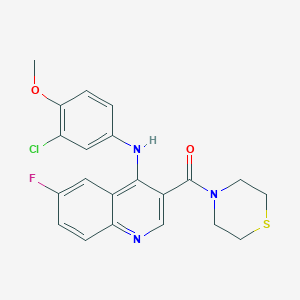
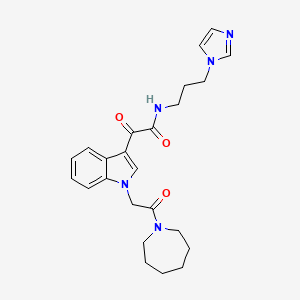
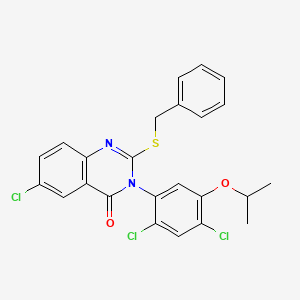
![Tert-butyl N-[[3-[(2-chloroacetyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2619158.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2619162.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)

